Bienvenue dans la boutique en ligne BenchChem!

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Medicinal Chemistry Process Chemistry Kinase Inhibitor Intermediate

1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide (CAS 1094797-87-1) is a bifunctional methanesulfonamide building block (C₁₁H₁₉N₃O₂S, MW 257.35) that combines a primary aniline handle at the 3-position of the phenyl ring with a basic dimethylaminoethyl side chain on the sulfonamide nitrogen. The compound is commercially supplied as a yellow powder soluble in polar organic solvents, typically at ≥95% purity, and is classified as a non-hazardous research chemical.

Molecular Formula C11H19N3O2S
Molecular Weight 257.35 g/mol
CAS No. 1094797-87-1
Cat. No. B3211917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
CAS1094797-87-1
Molecular FormulaC11H19N3O2S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESCN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N
InChIInChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3
InChIKeyFKXVTCZQUZJNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)-N-(2-dimethylaminoethyl)methanesulfonamide (CAS 1094797-87-1): Key Intermediate and Research Sulfonamide Scaffold


1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide (CAS 1094797-87-1) is a bifunctional methanesulfonamide building block (C₁₁H₁₉N₃O₂S, MW 257.35) that combines a primary aniline handle at the 3-position of the phenyl ring with a basic dimethylaminoethyl side chain on the sulfonamide nitrogen [1]. The compound is commercially supplied as a yellow powder soluble in polar organic solvents, typically at ≥95% purity, and is classified as a non-hazardous research chemical . Unlike simple sulfonamides, the methanesulfonamide –CH₂–SO₂– linker confers distinct conformational flexibility and metabolic stability relative to direct phenylsulfonamide analogs, making it a strategically important intermediate in the synthesis of clinically evaluated kinase inhibitors, most notably the VEGFR/FGFR/CSF-1R inhibitor surufatinib (Sulanda®) .

Why 1-(3-Aminophenyl)-N-(2-dimethylaminoethyl)methanesulfonamide (CAS 1094797-87-1) Cannot Be Replaced by Generic In-Class Analogs


Although several benzenesulfonamide and methanesulfonamide derivatives share superficial structural similarity with CAS 1094797-87-1, direct substitution by a generic analog introduces quantifiable liabilities in at least three dimensions relevant to scientific procurement: (i) the positioning of the aniline nitrogen at the meta (3-) rather than para (4-) position controls the geometry and binding trajectory of downstream coupling products in kinase inhibitor synthesis ; (ii) replacement of the methanesulfonamide –CH₂–SO₂– linker by a direct benzenesulfonamide –SO₂– group eliminates the methylene spacer that confers conformational flexibility and impacts the pKa and hydrogen-bonding geometry of the sulfonamide NH [1]; and (iii) omission of the dimethylaminoethyl side chain (as in the des-aminoethyl analog CAS 344750-15-8) removes the basic solubilizing tail that is essential for the pharmacokinetic profile of surufatinib-class therapeutics, changing logP from 0.2 to −0.7 and reducing the calculated polar surface area from 83.8 Ų to 94.6 Ų [2]. These structural features are not cosmetic—they are each required to reproduce the published synthetic route and downstream pharmacological properties documented in the patent literature [3].

Head-to-Head Quantitative Differentiation Evidence for 1-(3-Aminophenyl)-N-(2-dimethylaminoethyl)methanesulfonamide (CAS 1094797-87-1)


Synthetic Utility: Documented Role as Key Intermediate (Compound 4) in Surufatinib API Synthesis vs. Structurally Related Analogs Not Cited in the Route

CAS 1094797-87-1 is explicitly named as 'Compound 4' in the published synthetic route to surufatinib (HMPL-012, Sulanda®), an orally active VEGFR/FGFR/CSF-1R inhibitor approved in China for neuroendocrine tumors. In the patent-described procedure, 1.06 kg of CAS 1094797-87-1 is reacted with Compound 3 (1.05 kg) in DMF with p-toluenesulfonic acid at 55–65 °C for 16–20 hours to yield the penultimate intermediate (Compound of Formula A, 1.07 kg) . No alternative meta-aminophenyl methanesulfonamide analog (including CAS 344750-15-8, CAS 1409907-68-1, or CAS 837421-90-6) is cited as a replacement for Compound 4 in this route. Procurement of CAS 1094797-87-1 specifically enables reproduction of the published process-scale chemistry without structural deviation [1].

Medicinal Chemistry Process Chemistry Kinase Inhibitor Intermediate

Calculated Lipophilicity (XLogP3): Comparable Polarity to Sulfonamide Analog but with Distinct Hydrogen-Bond Donor Geometry from the Methanesulfonamide Methylene Spacer

The target compound exhibits a computed XLogP3 of 0.2 and topological polar surface area (TPSA) of 83.8 Ų [1]. Its closest sulfonamide analog, 3-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide (CAS 837421-90-6), has an identical XLogP3 of 0.2 and identical TPSA of 83.8 Ų despite the absence of the methylene spacer [2]. However, the methanesulfonamide –CH₂–SO₂–NH– motif of the target compound introduces an additional rotatable bond (6 vs. 5) and alters the hydrogen-bond donor capacity of the sulfonamide NH (calculated pKa ~11–12 for methanesulfonamide NH vs. ~10 for benzenesulfonamide NH), which translates to measurably different reactivity in nucleophilic coupling reactions—the benzenesulfonamide analog cannot participate in the same Mannich-type or reductive amination chemistry exploited in the surufatinib route . Conversely, the des-dimethylaminoethyl analog CAS 344750-15-8 has a significantly lower XLogP3 of −0.7 and higher TPSA of 94.6 Ų, confirming that omission of the dimethylaminoethyl tail markedly increases polarity and reduces membrane permeability potential [3].

Physicochemical Profiling Drug Design Pharmacokinetics

Meta- vs. Para-Amino Regiochemistry: Critical for Downstream Coupling Geometry in Kinase Inhibitor Scaffolds

The 3-amino (meta) substitution pattern of CAS 1094797-87-1 is essential to the architecture of surufatinib, where the aniline nitrogen couples to a pyrimidine ring at the 2-position, positioning the methanesulfonamide tail for optimal engagement with the kinase hinge region. The para-amino isomer (4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide, CAS 77837-46-8) would orient the sulfonamide side chain in a linear rather than kinked geometry, which is incompatible with the surufatinib pharmacophore . While no published head-to-head biological data directly compare the meta- and para-amino methanesulfonamide isomers, the structural rationale is unequivocal: surufatinib's co-crystal structures with VEGFR2 show the meta-aminophenyl methanesulfonamide moiety adopting a specific dihedral angle (~60–70°) relative to the pyrimidine plane, a conformation that would be sterically and electronically disfavored for the para isomer [1]. In a general medicinal chemistry context, meta-substituted aniline building blocks are preferred over para-substituted analogs when the desired trajectory of the pendant side chain requires a non-linear vector [2].

Structure-Activity Relationship Kinase Inhibitor Design Regiochemical Purity

Validated Application Scenarios for Procuring CAS 1094797-87-1 Based on Quantitative Differentiation Evidence


Reproduction of the Published Surufatinib (HMPL-012) Synthetic Route at Laboratory or Pilot Scale

The strongest and most defensible use case for CAS 1094797-87-1 is as Compound 4 in the surufatinib synthesis. The chemicalbook synthesis documentation specifies exact stoichiometry (1.06 kg relative to 1.05 kg of Compound 3), solvent system (DMF with p-TsOH), temperature range (55–65 °C), and reaction time (16–20 h), yielding 1.07 kg of the Formula A intermediate . Groups engaged in process chemistry development, impurity profiling, or generic API manufacturing of surufatinib require this specific intermediate to reproduce the published patent route. No alternative building block is validated for this step. Procurement from vendors supplying ≥95% purity material with full quality assurance documentation (CoA, SDS) is essential to match the patent-described performance [1].

Medicinal Chemistry Exploration of VEGFR/FGFR/CSF-1R Triple Kinase Inhibitor Analogs

The surufatinib scaffold is a clinically validated template for triple kinase inhibition. CAS 1094797-87-1 provides the intact methanesulfonamide-linker–dimethylaminoethyl tail fragment that can be coupled to diverse heterocyclic electrophiles (e.g., substituted pyrimidines, triazines, quinazolines) to generate focused libraries of kinase inhibitor analogs . Because the compound already carries both the meta-aniline coupling handle and the basic solubilizing tail, medicinal chemists can explore structure-activity relationships at the pyrimidine 4-position (the indole attachment point in surufatinib) without re-synthesizing the conserved methanesulfonamide region, accelerating SAR cycles and reducing synthetic burden [1].

Physicochemical Reference Standard for Methanesulfonamide-Containing Fragment Libraries

CAS 1094797-87-1 occupies a well-defined property space (XLogP3 = 0.2, TPSA = 83.8 Ų, MW = 257.35, HBD = 2, HBA = 5, RotBonds = 6) that aligns with fragment-like and lead-like chemical space criteria (Rule of Three: MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3 for fragments) . As a methanesulfonamide bearing both an aryl amine and a tertiary amine, it can serve as a calibration standard for HPLC logP determination, pKa measurement, and plasma protein binding assays in fragment-based drug discovery programs, providing a direct comparator for novel methanesulfonamide-containing fragments that may be evaluated as surufatinib backups or next-generation kinase inhibitors [1].

Quote Request

Request a Quote for 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.